molecular formula C6H5ClNO6P B179904 2-Chloro-4-nitrophenyl dihydrogen phosphate CAS No. 14957-98-3

2-Chloro-4-nitrophenyl dihydrogen phosphate

Cat. No.: B179904
CAS No.: 14957-98-3
M. Wt: 253.53 g/mol
InChI Key: IKQSNKKSCOCCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-nitrophenyl dihydrogen phosphate is an organophosphorus compound with the molecular formula C6H5ClNO6P. It is known for its applications in various scientific fields, including chemistry, biology, and environmental science. The compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further bonded to a dihydrogen phosphate group.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-nitrophenyl dihydrogen phosphate is Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This compound interacts with its targets, the PTPs, by suppressing their activity . This suppression can lead to changes in the phosphorylation state of proteins, thereby affecting the signaling pathways they are involved in .

Biochemical Pathways

The compound is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacteria such as Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .

Pharmacokinetics

Given its molecular weight of 25353 , it is likely to have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The suppression of PTPs by this compound can lead to changes in cellular processes controlled by these enzymes . This could potentially be used for therapeutic intervention against various diseases, including malignancies and autoimmune disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain bacteria, such as Cupriavidus sp. CNP-8, can degrade this compound, which would affect its persistence in the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl dihydrogen phosphate typically involves the reaction of 2-chloro-4-nitrophenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Chloro-4-nitrophenol+POCl32-Chloro-4-nitrophenyl dihydrogen phosphate+HCl\text{2-Chloro-4-nitrophenol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 2-Chloro-4-nitrophenol+POCl3​→2-Chloro-4-nitrophenyl dihydrogen phosphate+HCl

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrophenyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce 2-chloro-4-nitrophenol and phosphoric acid.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).

Major Products Formed

    Hydrolysis: 2-Chloro-4-nitrophenol and phosphoric acid.

    Substitution: Various substituted phenyl phosphates depending on the nucleophile used.

    Reduction: 2-Chloro-4-aminophenyl dihydrogen phosphate.

Scientific Research Applications

2-Chloro-4-nitrophenyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a substrate in enzyme assays.

    Biology: Employed in studies involving enzyme kinetics and mechanisms, particularly for phosphatases.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of pesticides, dyes, and other chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Lacks the phosphate group but shares similar reactivity.

    4-Nitrophenyl dihydrogen phosphate: Similar structure but without the chloro group.

    2,6-Dichloro-4-nitrophenol: Contains an additional chloro group, affecting its reactivity and applications.

Uniqueness

2-Chloro-4-nitrophenyl dihydrogen phosphate is unique due to the presence of both chloro and nitro groups, which confer distinct chemical properties and reactivity. Its ability to act as a substrate for phosphatases makes it valuable in biochemical research.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClNO6P/c7-5-3-4(8(9)10)1-2-6(5)14-15(11,12)13/h1-3H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSNKKSCOCCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClNO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439315
Record name AGN-PC-0N3TPY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14957-98-3
Record name AGN-PC-0N3TPY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.